octahydro-2H-quinolizin-1-ylmethyl benzoylcarbamate
Overview
Description
QNB is a chemical compound that belongs to the class of carbamate compounds. It was first synthesized in the 1950s as a potential chemical warfare agent. However, it was later found to have a wide range of applications in scientific research, particularly in the field of neuroscience. QNB is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, which can result in various physiological and biochemical effects.
Mechanism Of Action
QNB works by binding to the active site of acetylcholinesterase, preventing the enzyme from breaking down acetylcholine. This results in an accumulation of acetylcholine in the nervous system, leading to various physiological and biochemical effects. QNB has been shown to have a higher affinity for acetylcholinesterase than other inhibitors, such as physostigmine and neostigmine.
Biochemical And Physiological Effects
QNB has been shown to have various biochemical and physiological effects, including increased acetylcholine levels, enhanced neurotransmission, and improved cognitive function. QNB has also been shown to have muscle relaxant properties, making it useful in the treatment of muscle spasms and disorders such as myasthenia gravis.
Advantages And Limitations For Lab Experiments
One of the main advantages of QNB is its potent inhibition of acetylcholinesterase, which makes it a useful tool in scientific research. QNB has also been shown to have a high affinity for acetylcholinesterase, making it more effective than other inhibitors. However, QNB has some limitations in lab experiments, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are several future directions for QNB research, including the development of new acetylcholinesterase inhibitors based on QNB's structure. QNB has also been investigated as a potential treatment for various diseases, including Alzheimer's disease and myasthenia gravis. Further research is needed to determine the safety and efficacy of QNB in these applications. Additionally, QNB's potential as a tool for studying the role of acetylcholine in various physiological and biochemical processes should be further explored.
Scientific Research Applications
QNB has been extensively used in scientific research due to its potent inhibition of acetylcholinesterase. It has been used as a tool to study the role of acetylcholine in various physiological and biochemical processes, including learning and memory, muscle contraction, and neurotransmission. QNB has also been used to study the effects of acetylcholinesterase inhibitors in the treatment of various diseases, such as Alzheimer's disease and myasthenia gravis.
properties
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-benzoylcarbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c21-17(14-7-2-1-3-8-14)19-18(22)23-13-15-9-6-12-20-11-5-4-10-16(15)20/h1-3,7-8,15-16H,4-6,9-13H2,(H,19,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQQNYZQTADODM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)COC(=O)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoylcarbamic acid, octahydroquinolizin-1-ylmethyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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